molecular formula C15H24O2 B1163741 3-Hydroxybisabola-1,10-dien-9-one CAS No. 129673-86-5

3-Hydroxybisabola-1,10-dien-9-one

Cat. No.: B1163741
CAS No.: 129673-86-5
M. Wt: 236.35 g/mol
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Description

3-Hydroxybisabola-1,10-dien-9-one is a natural organic compound with the chemical formula C15H24O2. It belongs to the class of sesquiterpenoids, which are terpenes with three consecutive isoprene units. This compound is found in the essential oils of some plants and has a fragrant aroma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxybisabola-1,10-dien-9-one typically involves the extraction from natural sources such as the leaves of Alpinia intermedia . The compound can be isolated using various chromatographic techniques. The reaction conditions for its synthesis include maintaining a controlled temperature and pH to ensure the stability of the compound during extraction and purification.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant materials followed by purification processes. The compound is often stored at low temperatures to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxybisabola-1,10-dien-9-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

3-Hydroxybisabola-1,10-dien-9-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Hydroxybisabola-1,10-dien-9-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate various signaling pathways related to inflammation and microbial activity .

Comparison with Similar Compounds

Similar Compounds

    Bisabolol: Another sesquiterpenoid with similar structural features but different functional groups.

    Farnesol: A sesquiterpenoid alcohol with similar biological activities.

    Nerolidol: A sesquiterpenoid with a similar carbon skeleton but different functional groups.

Uniqueness

3-Hydroxybisabola-1,10-dien-9-one is unique due to its specific hydroxyl and ketone functional groups, which contribute to its distinct chemical and biological properties. Its presence in essential oils and its potential therapeutic applications make it a compound of significant interest in various fields of research .

Properties

IUPAC Name

(6S)-6-[(1R,4R)-4-hydroxy-4-methylcyclohex-2-en-1-yl]-2-methylhept-2-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-11(2)9-14(16)10-12(3)13-5-7-15(4,17)8-6-13/h5,7,9,12-13,17H,6,8,10H2,1-4H3/t12-,13+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDOAMOSJAOPRV-GUTXKFCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C=C(C)C)C1CCC(C=C1)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)C=C(C)C)[C@H]1CC[C@@](C=C1)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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